molecular formula C16H25N3O5S B1662205 Xanomeline oxalate CAS No. 141064-23-5

Xanomeline oxalate

Número de catálogo B1662205
Número CAS: 141064-23-5
Peso molecular: 371.5 g/mol
Clave InChI: ZJOUESNWCLASJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xanomeline Oxalate is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .


Synthesis Analysis

Xanomeline Oxalate was synthesized from pyridine-3-carboxaldehyde by addition, cyclization, substitution, methylation, reduction, and salt formation with an overall yield of 14.1% .


Molecular Structure Analysis

The molecular formula of Xanomeline Oxalate is C16H25N3O5S . It has a molecular weight of 371.452 g/mol .


Physical And Chemical Properties Analysis

Xanomeline Oxalate has a molecular weight of 371.5 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Application in Muscarinic Acetylcholine Receptors Research

  • Specific Scientific Field: Medicinal Chemistry, Molecular Cell Biology .
  • Summary of the Application: Xanomeline Oxalate has been used in the design and synthesis of bitopic ligands for Muscarinic Acetylcholine Receptors (mAChRs). These ligands have been used in Fluorescence Resonance Energy Transfer (FRET) investigations to understand GPCR ligand binding and functional activation .
  • Methods of Application or Experimental Procedures: The hybrids were prepared by merging the pharmacophoric moieties of the M 1 /M 4 -preferring orthosteric agonist Xanomeline and the M 1 -selective positive allosteric modulator 77-LH-28-1. The two pharmacophores were connected through alkylene chains of different lengths (C3, C5, C7, and C9) .
  • Results or Outcomes: The tertiary amine compounds evidenced a selective activation of M 1 mAChRs, while the methyl tetrahydropyridinium salts showed a degree of selectivity for M 1 and M 4 mAChRs .

Application in Neuroprotection Research

  • Specific Scientific Field: Neurophysiology, Pharmacology .
  • Summary of the Application: Xanomeline Oxalate has been found to protect cortical cells from Oxygen-Glucose Deprivation (OGD) via inhibiting oxidative stress and apoptosis .
  • Methods of Application or Experimental Procedures: Primary rat neuronal cells were exposed to OGD and treated with Xanomeline Oxalate. The effects of Xanomeline on apoptosis, cell viability, lactate dehydrogenase (LDH) levels, and reactive oxygen species (ROS) were determined using various assays .
  • Results or Outcomes: Xanomeline Oxalate increased the viability of isolated cortical neurons and decreased the LDH release induced by OGD. It also inhibited apoptosis, reduced ROS production, attenuated the OGD-induced HIF-1α increase and partially reversed the reduction of HO-1, Sirtuin-1, Bcl-2, PARP, and p-Akt induced by OGD .

Application in Alzheimer’s Disease Treatment

  • Specific Scientific Field: Neurology, Pharmacology .
  • Summary of the Application: Xanomeline Oxalate has been used as an experimental therapeutic for patients with Alzheimer’s disease . It is believed to improve cognitive deficits and behavioral disturbances in Alzheimer’s disease patients .
  • Methods of Application or Experimental Procedures: Xanomeline Oxalate is administered to patients with Alzheimer’s disease. Its mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in Alzheimer’s disease .
  • Results or Outcomes: While the specific outcomes can vary depending on the individual patient and the stage of the disease, it is generally found that Xanomeline Oxalate can help improve cognitive deficits and behavioral disturbances in Alzheimer’s disease patients .

Application in Schizophrenia Treatment

  • Specific Scientific Field: Psychiatry, Pharmacology .
  • Summary of the Application: Xanomeline Oxalate has been used to improve positive and negative syndromes, as well as cognitive symptoms in patients with schizophrenia .
  • Methods of Application or Experimental Procedures: Xanomeline Oxalate is administered to patients with schizophrenia. Its mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia .
  • Results or Outcomes: While the specific outcomes can vary depending on the individual patient and the stage of the disease, it is generally found that Xanomeline Oxalate can help improve positive and negative syndromes, as well as cognitive symptoms in patients with schizophrenia .

Application in Ischemic Stroke Treatment

  • Specific Scientific Field: Neurology, Pharmacology .
  • Summary of the Application: Xanomeline Oxalate has been found to protect primary rat neuronal cells from Oxygen-Glucose Deprivation (OGD)-induced cell injury and apoptosis, which is thought to mimic the pathological conditions of ischemia .
  • Methods of Application or Experimental Procedures: Primary rat neuronal cells were exposed to OGD and treated with Xanomeline Oxalate. The effects of Xanomeline on apoptosis, cell viability, lactate dehydrogenase (LDH) levels, and reactive oxygen species (ROS) were determined using various assays .
  • Results or Outcomes: Xanomeline Oxalate pretreatment increased the viability of isolated cortical neurons and decreased the LDH release induced by OGD. It also inhibited apoptosis, reduced ROS production, attenuated the OGD-induced HIF-1α increase and partially reversed the reduction of HO-1, Sirtuin-1, Bcl-2, PARP, and p-Akt induced by OGD .

Application in FDA Approval for Schizophrenia Treatment

  • Specific Scientific Field: Psychiatry, Pharmacology .
  • Summary of the Application: Xanomeline Oxalate, in combination with Trospium, has been filed for FDA approval as a novel pharmacological approach to treating schizophrenia .
  • Methods of Application or Experimental Procedures: Xanomeline Oxalate is administered to patients with schizophrenia. Its mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia .
  • Results or Outcomes: The request for approval is based on results from two phase III trials. In these trials, Xanomeline Oxalate offered a significant reduction in Positive and Negative Syndrome Scale (PANSS) total score compared with placebo .

Direcciones Futuras

Xanomeline has been found to protect cortical neuronal cells possibly through the inhibition of apoptosis after oxygen-glucose deprivation . It has also been found to restore endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex . These findings suggest potential future directions for the use of Xanomeline in treating neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .

Propiedades

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOUESNWCLASJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596482
Record name Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanomeline oxalate

CAS RN

141064-23-5
Record name Xanomeline oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANOMELINE OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline oxalate
Reactant of Route 2
Xanomeline oxalate
Reactant of Route 3
Xanomeline oxalate
Reactant of Route 4
Xanomeline oxalate
Reactant of Route 5
Xanomeline oxalate
Reactant of Route 6
Xanomeline oxalate

Citations

For This Compound
18
Citations
DL Hoffman, DA Bochar, JN Buehler - sapphirebioscience.com
… While the exact mechanism by which chlorpromazine and xanomeline oxalate affect … were 39 µM for chlorpromazine (A), 289 µM for xanomeline oxalate (B), 379 µM for quetiapine (C) …
Number of citations: 3 www.sapphirebioscience.com
JK McDonald, ET Van Der Westhuizen… - ACS Chemical …, 2022 - ACS Publications
… Xanomeline oxalate and all other reagents were purchased from Sigma-Aldrich. The TRUPATH kit, (49) consisting of pcDNA5/FRT/TO vector containing various G protein α, β, and γ …
Number of citations: 6 pubs.acs.org
R Zwart, H Reed, E Sher - Biochemical and biophysical research …, 2018 - Elsevier
… The mAChR agonists used in this study were oxotremorine-methiodide iodide, xanomeline oxalate [23] and oxotremorine sesquifumarate and were obtained from Tocris Bioscience (…
Number of citations: 11 www.sciencedirect.com
G Smith - 2021 - scholarworks.wm.edu
… Xanomeline was prepared by dissolving Xanomeline oxalate (Abcam) in saline to reach a concentration of 3.0 mg/mL. Xanomeline solution was stored in a -40 C freezer when not in …
Number of citations: 0 scholarworks.wm.edu
R Zwart, H Reed, S Clarke, E Sher - European Journal of Pharmacology, 2016 - Elsevier
… Oxotremorine-methiodide iodide, xanomeline oxalate and oxotremorine sesquifumarate were obtained from Tocris Bioscience (Bristol, UK). Atropine sulfate was purchased from Sigma-…
Number of citations: 6 www.sciencedirect.com
T Mandai, M Kasahara, E Kurimoto, M Tanaka… - Neuroscience, 2019 - Elsevier
… Xanomeline oxalate was dissolved in a vehicle (saline) and injected intraperitoneally (ip) or subcutaneously (sc). METH, MK-801, and scopolamine were dissolved in a vehicle (saline) …
Number of citations: 16 www.sciencedirect.com
Y Odagaki, M Kinoshita, T Ota - Journal of …, 2016 - journals.sagepub.com
Background: 3(3-Hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (xanomeline) and N-desmethylclozapine are of special interest as promising antipsychotics with …
Number of citations: 6 journals.sagepub.com
E Kurimoto, M Nakashima, H Kimura, M Suzuki - PLoS One, 2019 - journals.plos.org
… Donepezil hydrochloride and xanomeline oxalate were purchased from Mega Fine Pharma (P) … Xanomeline oxalate and scopolamine hydrobromide were dissolved in saline, and the …
Number of citations: 18 journals.plos.org
H Yang, N Micovic, JR Monaghan… - Bioconjugate …, 2022 - ACS Publications
… 100× concentrated mAChR ligands (tropine, AF-DX 384, xanomeline oxalate, and LY2119620) were premixed with 0.4 μL of 1 μM DIBA-Cy5 (final concentration 2 nM) before being …
Number of citations: 1 pubs.acs.org
DO Kiesewetter, EM Jagoda, K Shimoji, Y Ma… - Nuclear medicine and …, 2007 - Elsevier
INTRODUCTION: We set out to develop a muscarinic M1-selective agonist (based on the structure of the functionally M1-selective xanomeline) that could be radiolabeled with fluorine-…
Number of citations: 9 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.